molecular formula C10H9FO3 B15092586 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde CAS No. 146137-73-7

2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde

Cat. No.: B15092586
CAS No.: 146137-73-7
M. Wt: 196.17 g/mol
InChI Key: JWVZGMDAMUGWTE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom and a 1,3-dioxolane ring. This compound is of interest due to its unique structural properties, which make it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde typically involves the acetalization of 6-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction forms the 1,3-dioxolane ring. The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalyst and solvent, as well as the control of reaction temperature and time, are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(1,3-Dioxolan-2-yl)-6-fluorobenzoic acid.

    Reduction: 2-(1,3-Dioxolan-2-yl)-6-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the development of fluorescent probes for detecting specific biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. The 1,3-dioxolane ring can also influence the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxolan-2-yl)-6-fluorobenzaldehyde is unique due to the combination of the fluorine atom and the 1,3-dioxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

146137-73-7

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde

InChI

InChI=1S/C10H9FO3/c11-9-3-1-2-7(8(9)6-12)10-13-4-5-14-10/h1-3,6,10H,4-5H2

InChI Key

JWVZGMDAMUGWTE-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C(=CC=C2)F)C=O

Origin of Product

United States

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